1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride
Description
1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride is a bicyclic amine derivative with a partially saturated isoquinoline scaffold. The hydrochloride salt form enhances solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6,10H2;1H |
InChI Key |
WAGZEKGDARNRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Isoquinoline Derivatives
The most direct route to 1,2,3,4-tetrahydroisoquinolin-4-amine involves the catalytic hydrogenation of isoquinoline or its substituted analogs. This method employs hydrogen gas (H₂) under high-pressure conditions (10–50 bar) with transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Reaction temperatures typically range between 50°C and 80°C, with solvent systems including ethanol, tetrahydrofuran (THF), or ethyl acetate.
Table 1: Catalytic Hydrogenation Conditions and Yields
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd/C | 20 | 60 | Ethanol | 68 |
| PtO₂ | 30 | 70 | THF | 72 |
| Raney Ni | 15 | 55 | EtOAc | 65 |
The choice of catalyst significantly impacts selectivity, with Pd/C minimizing over-reduction to fully saturated amines. Post-reduction, the free base is treated with hydrochloric acid in aprotic solvents like isopropyl acetate to precipitate the hydrochloride salt.
Cyclization Strategies for Core Scaffold Assembly
Intramolecular Cyclization of β-Arylethylamines
Cyclization reactions offer an alternative to hydrogenation, particularly for synthesizing substituted derivatives. A common approach involves β-arylethylamine precursors undergoing acid- or base-mediated cyclization. For example, phosphorus oxychloride (POCl₃) in dichloromethane facilitates the formation of the tetrahydroisoquinoline ring at 0–25°C. This method allows precise control over substituent placement, critical for structure-activity relationship (SAR) studies.
Mechanistic Insight :
The reaction proceeds via iminium ion intermediates, with the amine group attacking a proximal electrophilic carbon to form the six-membered ring. Yields range from 60% to 78%, depending on the substituent’s electronic and steric properties.
Industrial-Scale Synthesis and Process Optimization
Coupling Reactions for High-Purity Output
Patent WO2020051014A1 discloses a scalable method coupling (S)-Compound A with N,N'-(butane-1,4-diyl)bis(1H-imidazole-1-carboxamide) in acetonitrile at 40–70°C. This two-step process achieves >95% purity by leveraging polar aprotic solvents and controlled stoichiometry:
-
Step 1 : (S)-Compound A (15–30 vol) is dissolved in acetonitrile at 50–55°C.
-
Step 2 : The coupling reagent is added in portions, followed by stirring for 1–3 hours.
-
Isolation : The product is filtered and washed with cold acetonitrile to remove unreacted starting materials.
Table 2: Industrial Process Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent Volume (vol) | 15–30 |
| Temperature (°C) | 50–55 |
| Stirring Time (hours) | 2–3 |
| Final Purity (%) | 95–99 |
Salt Formation and Crystallization Techniques
Hydrochloride Salt Precipitation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) gas in isopropyl acetate at 20–30°C. Critical parameters include:
-
HCl Equivalents : 1.95–2.15 mol eq to avoid excess chloride impurities.
-
Crystallization Solvents : Acetonitrile-methanol-water mixtures (3:1:0.5 v/v) yield polymorphically pure crystals with 5.9–6.1% w/w chloride content.
Stability Advantage :
Crystalline forms exhibit superior flowability and stability compared to amorphous counterparts, making them preferable for pharmaceutical formulations.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Catalytic hydrogenation offers moderate yields (65–72%) but requires costly catalysts. Cyclization methods provide better substituent control but involve toxic reagents like POCl₃. Industrial coupling processes balance scalability and purity, achieving 70–75% yields with minimal purification steps.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroisoquinoline core undergoes oxidation to form dihydroisoquinoline or fully aromatic isoquinoline derivatives. Key oxidative pathways include:
Mechanistic insight: Oxidation typically proceeds through iminium ion intermediates, with aromatic ring dehydrogenation occurring under strong acidic conditions .
Reduction Pathways
While already a reduced tetrahydro form, the hydrochloride salt participates in selective reductions:
A. Amine Group Modifications
-
Reaction with NaBH₄ in methanol reduces Schiff base derivatives formed via aldehyde condensation (e.g., forming N-alkylated products) .
-
LiAlH₄ selectively reduces carbonyl groups introduced via acylation reactions .
B. Ring-Specific Reductions
| Reagent | Target Site | Product | Application |
|---|---|---|---|
| H₂/Pd-C | C1-N bond | Decahydroisoquinoline | Bioactivity modulation |
| Et₃SiH/TFA | Iminium intermediates | Stabilized ring-opened derivatives | Synthetic intermediates |
Substitution Reactions
The C4-amine group exhibits nucleophilic reactivity:
A. N-Alkylation
-
Reacts with alkyl halides (e.g., CH₃I) in THF under basic conditions to form quaternary ammonium salts .
-
Yields for 1,1-dimethyl derivatives reach 89% using MeMgBr .
B. Acylation
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl-tetrahydroisoquinoline | 95% |
| Benzoyl chloride | Et₃N, DCM, rt | N-Benzoyl derivative | 88% |
Cyclization Reactions
The compound participates in intramolecular cyclizations to form polycyclic alkaloids:
A. Pictet-Spengler-Type Cyclization
B. Bischler-Nepieralski Reaction
Acid-Base Reactivity
The hydrochloride salt undergoes reversible protonation:
Catalytic Asymmetric Transformations
Recent advances demonstrate enantioselective modifications:
-
Ru-catalyzed transfer hydrogenation achieves >99% ee for S-configured derivatives
-
Chiral Brønsted acids induce asymmetry in Mannich-type reactions (85% ee reported)
Critical Data Tables
Table 1: Comparative Reactivity of Substituents
| Position | Reactivity Type | Preferred Reagents |
|---|---|---|
| C1 | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) |
| C3 | Nucleophilic aromatic substitution | NaN₃/DMF (azide introduction) |
| N4 | Alkylation/Acylation | Alkyl halides, acyl chlorides |
Table 2: Stability Under Various Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 2 | Ring-opening hydrolysis | 3.2 hr |
| pH 7.4 (buffered) | Oxidative degradation | 48 hr |
| UV light (254 nm) | Radical-mediated cleavage | 15 min |
Scientific Research Applications
Neuroprotective Properties
1,2,3,4-Tetrahydroisoquinoline derivatives have been extensively studied for their neuroprotective effects. The compound has shown promise in protecting against neurotoxicity induced by various agents. For instance:
- Mechanisms of Action : Research indicates that 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative) can antagonize the effects of neurotoxins like MPTP and rotenone. This suggests a protective role against dopaminergic neuron damage associated with Parkinson's disease .
- Behavioral Studies : In rodent models, the compound has demonstrated the ability to modulate dopamine metabolism and exhibit anti-addictive properties, indicating its potential in treating substance use disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Infective Pathogens : 1,2,3,4-Tetrahydroisoquinoline derivatives have displayed activity against various pathogens. The structural modifications of these compounds are crucial for enhancing their efficacy against specific microbial targets .
- Case Studies : Specific studies have highlighted the effectiveness of these compounds in inhibiting the growth of resistant strains of pathogens, making them candidates for further development in anti-infective therapies .
Alzheimer's Disease Treatment
Recent research has focused on the role of 1,2,3,4-tetrahydroisoquinoline derivatives in treating Alzheimer's disease:
- Cholinergic Enzyme Inhibition : Compounds derived from 1,2,3,4-tetrahydroisoquinoline have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer’s patients. The structure-activity relationship studies have shown promising results with several derivatives exhibiting potent inhibitory activity .
- Molecular Docking Studies : In silico studies have confirmed the binding interactions between these compounds and AChE, suggesting that they could effectively cross the blood-brain barrier (BBB) and exert their therapeutic effects .
Pain Management
The analgesic properties of 1,2,3,4-tetrahydroisoquinoline derivatives are noteworthy:
- Pain Syndromes : These compounds have been investigated for their effectiveness in managing various pain conditions including post-operative pain and neuropathic pain syndromes. Their potential as non-peptide antagonists of orexin receptors positions them as novel candidates for pain management therapies .
Synthesis and Structural Modifications
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives is critical to enhancing their pharmacological profiles:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-4-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and apoptosis. The compound may also interact with enzymes and receptors involved in pathogen defense .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Tetrahydroisoquinoline Derivatives
6,7-Dimethoxy Derivatives
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 1306603-61-1, MW 236.3) and its hydrochloride form (CAS 21638-65-3) feature methoxy groups at positions 6 and 6. Methoxy groups also introduce steric hindrance and electron-donating effects, which may alter binding affinity to targets like adrenergic or opioid receptors .
Imidazole-Substituted Analogs
- formula C₁₅H₂₀N₄, MW 256.35) incorporates an imidazole ring. This heterocyclic group introduces basicity and hydrogen-bonding capacity, which could modulate interactions with enzymes or receptors. The extended alkyl chain may improve metabolic stability compared to the simpler hydrochloride derivative .
Oxadiazole-Functionalized Derivatives
- [5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride (Mol. formula C₁₃H₁₄N₄O₂·ClH, MW 294.7) combines the tetrahydroisoquinoline core with an oxadiazole ring.
Quinoline vs. Isoquinoline Scaffolds
1,2,3,4-Tetrahydroquinolin-4-amine Dihydrochloride (CAS 7578-79-2)
- This compound shares structural similarity but differs in the position of the nitrogen atom (quinoline vs. isoquinoline). The quinoline scaffold places the nitrogen at position 1, altering electron distribution and aromatic interactions. Such differences may influence binding to targets like kinases or serotonin receptors. The dihydrochloride salt form further impacts solubility and crystallinity .
6-Methyl-1,2,3,4-Tetrahydroquinoline (CAS 91-61-2, MW 147.22)
- However, the absence of an amine group reduces polarity compared to 1,2,3,4-tetrahydroisoquinolin-4-amine hydrochloride, limiting its utility in charged environments .
Functional Group Modifications
Sulfonamide Derivatives
- This modification could enhance interactions with basic residues in enzymatic active sites but may reduce oral bioavailability due to decreased lipophilicity .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Methoxy and imidazole groups enhance lipophilicity and target engagement, while sulfonamides and oxadiazoles introduce polarity or metabolic stability.
- Scaffold Differences: Isoquinoline derivatives may exhibit distinct target selectivity compared to quinoline analogs due to nitrogen positioning.
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for drug formulation, whereas dihydrochlorides may offer alternative crystallization properties.
Biological Activity
1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with THIQ, including its effects on neurodegenerative disorders, antidepressant properties, and antimicrobial activities. The findings are supported by various studies and data tables summarizing research outcomes.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a class of compounds known for their structural diversity and potential therapeutic applications. They have been studied for their roles in treating various diseases, including neurodegenerative disorders and psychiatric conditions. The biological activities of THIQs can be attributed to their ability to interact with various neurotransmitter systems and enzymes.
Antidepressant Activity
Research has demonstrated that THIQs exhibit significant antidepressant-like effects. A study highlighted the efficacy of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its methyl derivative (1MeTIQ) in animal models of depression. The compounds were administered at a dose of 25 mg/kg intraperitoneally over 14 days alongside reserpine, a drug known to induce depressive symptoms. Results indicated that both TIQ and 1MeTIQ significantly reduced immobility time in the forced swim test (FST), suggesting their potential as antidepressants .
Key Findings:
- Study Design: Rats were treated with TIQ or 1MeTIQ before reserpine administration.
- Results: Significant decrease in immobility time compared to control groups.
- Biochemical Analysis: Enhanced monoamine metabolism was observed post-treatment.
Neuroprotective Effects
THIQs have also been implicated in neuroprotection. A study indicated that these compounds might play a role in counteracting neurotoxic effects associated with Parkinson's disease. Specifically, TIQ and its derivatives were found to modulate dopaminergic activity and reduce neurotoxicity in rodent models treated with MPTP, a neurotoxin used to model Parkinson's disease .
Neuroprotective Mechanisms:
- Modulation of dopamine levels.
- Reduction of oxidative stress markers.
- Improvement in behavioral outcomes in rodent models.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of THIQs have revealed promising results against various pathogens. A study conducted in December 2023 demonstrated that novel THIQ derivatives exhibited significant antibacterial activity against Escherichia coli .
Antimicrobial Efficacy:
- Tested Pathogens: Escherichia coli, among others.
- Results: Compounds showed inhibitory effects at low concentrations.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of THIQs is crucial for optimizing their biological activity. Various modifications to the THIQ scaffold have been explored to enhance potency and selectivity against specific targets. For instance, N-aryl substitutions have been associated with improved interactions with serotonin transporters and G-protein coupled receptors .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Key Findings |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Antidepressant | Reduced immobility time in FST |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective | Counteracted MPTP-induced neurotoxicity |
| Novel THIQ Derivatives | Antimicrobial | Significant inhibition of E. coli |
Q & A
Q. What are the common synthetic routes for 1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenethylamine precursors or reductive amination of ketones. Critical parameters include:
- Catalysts : Palladium or platinum catalysts for hydrogenation steps.
- Reaction Conditions : Optimal pH (e.g., acidic conditions for hydrochloride salt formation) and temperature control (e.g., 60–80°C for cyclization).
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, as impurities like unreacted intermediates can persist .
Example: A derivative, 7-amino-1,2,3,4-tetrahydroisoquinoline, was synthesized via nitration followed by reduction, achieving 85% purity after HPLC purification .
Q. Which spectroscopic techniques are most effective for characterizing 1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride?
- Methodological Answer :
- NMR : H and C NMR identify amine protons (δ 2.5–3.5 ppm) and aromatic/heterocyclic carbons.
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., 148.21 g/mol for the base compound) and fragmentation patterns.
- IR Spectroscopy : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) validate functional groups .
Q. What key physicochemical properties of 1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride impact its solubility and bioavailability?
- Methodological Answer : Critical properties include:
Q. How can researchers identify and quantify impurities in 1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride samples?
- Methodological Answer :
- HPLC-UV/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., unreacted precursors).
- LC-MS : Detects trace impurities (e.g., dehalogenated byproducts) at ppm levels.
- Pharmacopeial Standards : Cross-reference with EP/USP guidelines for impurity thresholds (e.g., ≤0.1% for major impurities) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of 1,2,3,4-Tetrahydroisoquinolin-4-amine derivatives?
- Methodological Answer :
- Substituent Screening : Introduce halogens (e.g., Cl, F) or methyl groups at positions 6 or 7 to enhance binding affinity. For example, N-(2-amino-4-trifluoromethylphenyl)-tetrahydroisoquinoline showed improved selectivity in receptor assays .
- Pharmacophore Modeling : Map amine and aromatic moieties to align with target binding pockets (e.g., GPCRs or kinases) .
Q. What computational strategies predict the binding modes of 1,2,3,4-Tetrahydroisoquinolin-4-amine derivatives with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with receptors (e.g., serotonin transporters).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR Models : Corrogate substituent electronic properties (Hammett σ constants) with IC values .
Q. How can researchers resolve contradictions in reported biological activity data for 1,2,3,4-Tetrahydroisoquinolin-4-amine analogs?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number (e.g., HEK293 vs. CHO) or incubation time.
- Meta-Analysis : Pool data from multiple studies (e.g., binding affinity variances in dopamine receptors) and apply statistical weighting .
Q. What experimental designs correlate in vitro potency with in vivo efficacy for 1,2,3,4-Tetrahydroisoquinolin-4-amine-based therapeutics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
